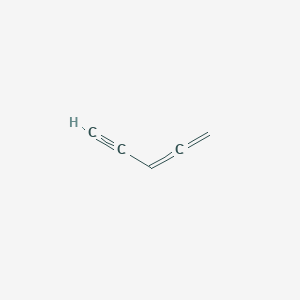
Penta-1,2-dien-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-1,2-dien-4-yne, also known as ethynylallene, is an organic compound with the molecular formula C5H4. It is a member of the dienyne family, characterized by the presence of both double and triple bonds within the same molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields this compound as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, or ketones.
Reduction: Products can include alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Penta-1,2-dien-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,4-Pentadiyne: Another dienyne with a different arrangement of double and triple bonds.
1,3-Pentadiyne: A structural isomer with different reactivity and properties.
Uniqueness of Penta-1,2-dien-4-yne: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
33555-85-0 |
|---|---|
Molecular Formula |
C5H4 |
Molecular Weight |
64.08 g/mol |
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2 |
InChI Key |
FPCAUUABCRPODB-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




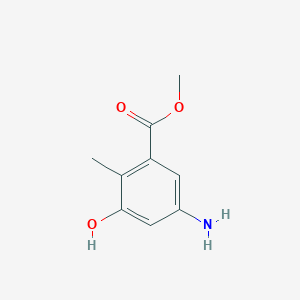
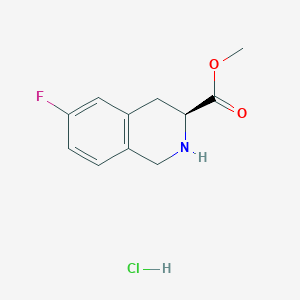

![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
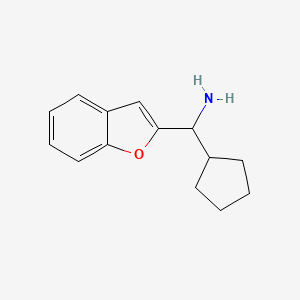
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)

![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
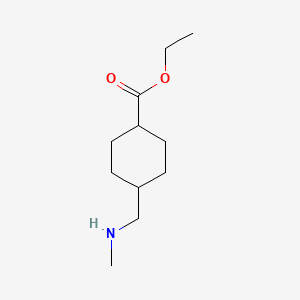
![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
